(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Asymmetric synthesis Chiral resolution Enantioselective catalysis

This (1R)-configured secondary alcohol is a critical chiral building block for stereochemically complex drug candidates, ensuring reproducible asymmetric synthesis and enantioselective transformations. Its defined stereochemistry is essential for maintaining stereochemical fidelity in multi-step syntheses and for use as a reference standard in chiral HPLC method development. Procure to avoid uncontrolled variables inherent in racemic or (1S)-enantiomer material.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 1270299-33-6
Cat. No. B1416622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS1270299-33-6
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCC2O)C=C1
InChIInChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1
InChIKeyXKNIZDAMIVSNIR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Chiral Alcohol Core Properties and Industrial Relevance


(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1270299-33-6) is a chiral secondary alcohol with a tetrahydronaphthalene core, featuring a methyl substituent at the 7-position and a hydroxyl group at the 1-position in the (1R) stereochemical configuration . The compound has a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol . Its predicted physicochemical properties include a boiling point of 291.1±9.0 °C and a pKa of 14.62±0.20 . This compound serves as a versatile chiral building block in asymmetric synthesis and is of interest for pharmaceutical intermediate applications, where its defined stereochemistry is critical for downstream enantioselective transformations .

Why (1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Cannot Be Replaced by Racemic or Enantiomeric Analogs


Direct substitution of (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol with its (1S)-enantiomer or racemic mixture introduces uncontrolled stereochemical variables that can profoundly alter biological recognition, catalytic outcomes, and physicochemical properties. Chiral resolution studies on tetrahydronaphthalenic derivatives have demonstrated that enantiomers often exhibit divergent pharmacological activities [1]. In asymmetric catalysis, the stereochemical configuration directly determines enantioselectivity and reaction efficiency; for example, the use of a specific enantiomer in transfer hydrogenation can achieve up to 98% conversion with 99% enantiomeric excess, whereas racemic material yields inferior stereochemical outcomes [2]. Furthermore, class-level evidence from structurally related tetrahydronaphthalenols confirms that enantiopure compounds are essential for reproducible asymmetric synthesis, as racemic mixtures introduce ambiguity in chiral recognition and downstream purification [3].

Quantitative Differentiation of (1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Against Comparators


Enantiomeric Purity: (1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol vs. Racemic Mixture

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is supplied as a single, defined enantiomer with a minimum purity specification of 95% by commercial vendors, whereas the racemic mixture contains an equimolar distribution of both (1R) and (1S) configurations, resulting in a 50% reduction of the desired stereoisomer per unit mass . This purity advantage eliminates the need for labor-intensive chiral resolution steps that are required when using racemic starting materials [1].

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Biological Activity Divergence: (1R)- vs. (1S)-Enantiomer Pharmacological Implications

Class-level evidence from tetrahydronaphthalenic melatonin receptor ligands demonstrates that enantiomers exhibit distinct pharmacological profiles: the racemate of tetrahydronaphthalenic analog 3a displayed affinity and agonist activity comparable to melatonin, whereas the 7-ethyl substituted enantiomers showed divergent functional outcomes—some acted as forskolin potentiators, others as antagonists [1]. This stereochemical differentiation establishes the necessity of procuring the specific (1R)-enantiomer for applications where biological target engagement is stereoselective, as the (1S)-enantiomer may produce qualitatively different or antagonistic effects [1].

Melatonin receptor ligands Enantioselective pharmacology Stereochemistry-activity relationship

Asymmetric Catalysis Performance: Enantiopure Tetrahydronaphthalen-1-ol Derivatives vs. Racemic Substrates

In asymmetric transfer hydrogenation of ketones, using chiral tetrahydronaphthalen-1-ol derivatives as substrates or products achieves up to 98% conversion with 99% enantiomeric excess (ee) when employing enantiopure starting materials and optimized chiral catalysts [1]. In contrast, racemic substrates under identical conditions produce product mixtures with significantly lower ee (typically <50% ee for non-stereoselective processes), necessitating additional chiral resolution steps that reduce overall yield and increase cost [1]. While direct data for the 7-methyl derivative are not available, the class-level inference from tetrahydronaphthalen-1-ol analogs establishes that the (1R)-configuration is essential for achieving high stereochemical fidelity in downstream transformations [1].

Asymmetric transfer hydrogenation Chiral ligand synthesis Enantioselective catalysis

Enzymatic Resolution Efficiency: CAL-A Lipase Substrate Recognition of (1R)-Configured Tetrahydronaphthalenols

Candida antarctica Lipase A (CAL-A) catalyzes the enantioselective esterification of 1,2,3,4-tetrahydronaphthalene-1-ol with excellent enantioselectivity, and a double mutant (V278S+S429G) shows a 1.5-fold higher reaction rate compared to wild-type CAL-A while maintaining enantioselectivity [1]. The (1R)-configuration is preferentially recognized by the enzyme's active site, enabling kinetic resolution of racemic mixtures to yield enantiomerically enriched products. This enzymatic discrimination demonstrates that the (1R)-enantiomer possesses distinct molecular recognition properties compared to the (1S)-enantiomer, which directly impacts its utility in biocatalytic synthetic routes [1].

Enzymatic kinetic resolution Lipase engineering Tertiary alcohol esterification

Commercial Availability and Specification: (1R)- vs. (1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Both (1R)- and (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol are commercially available as distinct catalog items with identical minimum purity specifications of 95% from suppliers such as AKSci and ChemicalBook, but with different CAS numbers (1270299-33-6 for (1R), 1270293-78-1 for (1S)) . The (1R)-enantiomer is explicitly categorized as a chiral building block , whereas the (1S)-enantiomer is positioned as a versatile small molecule scaffold , reflecting distinct market positioning and application focus. The separate CAS registration numbers confirm that these are considered distinct chemical entities for regulatory and procurement purposes, and they cannot be interchanged without explicit stereochemical justification .

Chiral building blocks Enantiopure reagents Procurement specifications

Optimal Use Cases for (1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol in Research and Industrial Settings


Asymmetric Synthesis of Chiral Tetrahydronaphthalene-Derived Pharmaceuticals

The (1R)-enantiomer serves as a critical chiral building block for the construction of stereochemically complex tetrahydronaphthalene-containing drug candidates. In transfer hydrogenation applications, chiral tetrahydronaphthalen-1-ol derivatives can be obtained with up to 99% ee, making the (1R)-configured starting material essential for maintaining stereochemical fidelity throughout multi-step syntheses [1]. This is particularly relevant for the preparation of retinoic acid receptor modulators and melatonin receptor ligands, where stereochemistry directly dictates pharmacological activity [2].

Enzymatic Kinetic Resolution and Biocatalytic Process Development

The compound is an optimal substrate for CAL-A lipase-mediated kinetic resolutions, where engineered enzyme variants (e.g., V278S+S429G) provide a 1.5-fold rate enhancement while maintaining excellent enantioselectivity [3]. Researchers developing biocatalytic routes to enantiopure alcohols can utilize the (1R)-enantiomer as a reference standard for enantioselectivity assays or as a starting material for esterification studies.

Chiral HPLC Method Development and Stereochemical Analysis

The (1R)-enantiomer is employed as a reference standard for developing chiral HPLC methods on cellulose-based stationary phases (e.g., Chiralcel OD-H, Chiralcel OJ). Class evidence demonstrates that tetrahydronaphthalenic derivatives can achieve baseline separation (Rs > 1.5) under optimized normal-phase conditions using n-hexane-alcohol mobile phases [2]. The availability of both enantiomers as separate catalog items enables robust method validation and determination of enantiomeric purity in synthetic samples.

Synthesis of Retinoid and RARα Modulator Intermediates

The tetrahydronaphthalenol scaffold is structurally related to intermediates used in the synthesis of RARα modulators such as AGN-195183 (Compound 6), where improved synthetic methods are actively sought to shorten the synthetic burden (currently ≥7 steps) and improve commercial scalability [4]. The (1R)-7-methyl derivative offers a defined stereochemical entry point for exploring structure-activity relationships in this pharmacologically relevant chemical space.

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